molecular formula C7H14ClN B2878425 3-Methyl-3-prop-2-enylazetidine;hydrochloride CAS No. 2445791-44-4

3-Methyl-3-prop-2-enylazetidine;hydrochloride

Cat. No. B2878425
CAS RN: 2445791-44-4
M. Wt: 147.65
InChI Key: LAKYIPCHNFYVEO-UHFFFAOYSA-N
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Description

3-Methyl-3-prop-2-enylazetidine;hydrochloride is a chemical compound with the molecular formula C7H14ClN and a molecular weight of 147.65 . It is a powder form substance and is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for 3-Methyl-3-prop-2-enylazetidine;hydrochloride is 1S/C7H13N.ClH/c1-3-4-7(2)5-8-6-7;/h3,8H,1,4-6H2,2H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Methyl-3-prop-2-enylazetidine;hydrochloride is a powder form substance . It has a molecular weight of 147.65 and is stored at a temperature of 4°C .

Scientific Research Applications

Azetidine Compounds in Synthesis and Medicinal Chemistry

Synthesis and Reactivity of Azetidines

A study by Dejaegher et al. (2002) on the synthesis of 2-aryl-3,3-dichloroazetidines highlights the versatility of azetidine compounds in chemical synthesis. These compounds were obtained by reduction of corresponding azetidinones and showed interesting reactivity towards bases, leading to ring contraction or hydrolysis under specific conditions (Dejaegher, Mangelinckx, & De Kimpe, 2002).

Application in Drug Development

Another study by Pierra et al. (2006) discussed the synthesis and pharmacokinetics of Valopicitabine (NM283), a prodrug of the anti-HCV agent 2'-C-methylcytidine. This research demonstrates the application of azetidine derivatives in the development of therapeutic agents against chronic hepatitis C (Pierra et al., 2006).

Safety and Hazards

The safety information for 3-Methyl-3-prop-2-enylazetidine;hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 3-Methyl-3-prop-2-enylazetidine;hydrochloride are not available, recent advances in the chemistry and reactivity of azetidines suggest potential future research directions . These could include further exploration of the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

3-methyl-3-prop-2-enylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-3-4-7(2)5-8-6-7;/h3,8H,1,4-6H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKYIPCHNFYVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-prop-2-enylazetidine;hydrochloride

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